molecular formula C21H25NO6S B2754994 methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate CAS No. 1327178-01-7

methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate

Cat. No. B2754994
CAS RN: 1327178-01-7
M. Wt: 419.49
InChI Key: VCJKELWUWYMHLJ-MOSHPQCFSA-N
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Description

Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate is a useful research compound. Its molecular formula is C21H25NO6S and its molecular weight is 419.49. The purity is usually 95%.
BenchChem offers high-quality methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochromic Materials

Methylacrylate monomers containing azobenzene groups with heterocyclic sulfonamide substituents have been synthesized and used to prepare homopolymers and copolymers exhibiting photochromic properties. These properties are manifested by trans-cis isomerization of azobenzene fragments in the side chains, induced by illumination with unpolarized and polarized light, demonstrating potential in the development of smart materials and optical devices (Ortyl, Janik, & Kucharski, 2002).

Antifouling and Stimulus-Responsive Polymers

Sulfobetaine copolymers, synthesized through postpolymerization modification of poly(pentafluorophenyl acrylate) with zwitterionic amines, present antifouling properties, hemocompatibility, and stimulus-responsive behavior. This highlights the potential of similar acrylate derivatives in medical applications, including the development of biocompatible coatings and responsive materials (Woodfield et al., 2014).

Polymerization Techniques and Material Synthesis

Studies on methyl acrylate polymerization using different ligands and techniques, such as single-electron transfer-living radical polymerization (SET-LRP), provide insights into controlling polymer properties and functionalities. This research is crucial for synthesizing high-performance polymers with specific characteristics for industrial applications (Nguyen, Levere, & Percec, 2012).

Nitroxide-Mediated Photopolymerization

The development of alkoxyamines bearing chromophore groups for nitroxide-mediated photopolymerization (NMP2) expands the toolbox for creating polymers with unique properties, including the linear growth of polymer chains under UV irradiation. Such advancements pave the way for new polymerization strategies in material science (Guillaneuf et al., 2010).

Polymer Electrolyte Membranes for Fuel Cells

Radiation-induced graft polymerization of methyl acrylate into poly(ethylene-co-tetrafluoroethylene) films, followed by sulfonation, leads to the synthesis of polymer electrolyte membranes (PEMs) with alkylsulfonic acid. These PEMs, with controlled ion-exchange capacity and conductivity, are crucial for the development of efficient fuel cell technologies (Takahashi, Okonogi, Hagiwara, & Maekawa, 2008).

properties

IUPAC Name

methyl (Z)-3-(3,4-dimethoxyanilino)-2-(4-propan-2-ylphenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO6S/c1-14(2)15-6-9-17(10-7-15)29(24,25)20(21(23)28-5)13-22-16-8-11-18(26-3)19(12-16)27-4/h6-14,22H,1-5H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJKELWUWYMHLJ-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=C(C=C2)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC(=C(C=C2)OC)OC)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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